molecular formula C12H19N5 B2608624 3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 956393-28-5

3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2608624
CAS No.: 956393-28-5
M. Wt: 233.319
InChI Key: YYDUOMZLYPAZKE-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can vary widely depending on the specific substituents present on the pyrazole ring. In general, pyrazoles can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. In general, pyrazoles are known for their thermal stability .

Scientific Research Applications

Synthesis and Biological Potential One study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential insecticidal and antibacterial activities. The researchers prepared these compounds via cyclocondensation under microwave irradiation, evaluating their biological activities against selected microorganisms and insects, showcasing the compound's relevance in developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Corrosion Inhibition Another significant application is in corrosion inhibition. Bipyrazolic compounds, closely related to the compound , were studied for their efficiency in inhibiting the corrosion of pure iron in acidic media. These studies found that such compounds act as efficient corrosion inhibitors, offering potential for industrial applications in protecting metals from corrosion (A. Chetouani et al., 2005).

Chemical Reactivity and Complex Formation Research into the reactivity and formation of complexes with pyrazole derivatives, including the synthesis of water-soluble pyrazolate rhodium(I) complexes, reveals the versatility of these compounds in forming stable complexes with metals. These findings are crucial for catalysis and materials science, expanding the utility of pyrazole derivatives in synthesizing new materials and catalysts (Glòria Esquius et al., 2000).

Antitumor and Antibacterial Activity The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound of interest, demonstrated potent cytotoxic activities against various cancer cell lines. Such studies underscore the potential of pyrazole derivatives in medicinal chemistry and drug development, particularly in cancer therapy (L. Deady et al., 2003).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some pyrazole derivatives have been found to exhibit catalytic activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for information on handling, storage, and disposal .

Future Directions

The future research directions for pyrazole derivatives could include further exploration of their potential applications in various fields, such as catalysis, medicine, and biomimetic studies .

Properties

IUPAC Name

3,5-dimethyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-7-11(9(3)16(5)14-7)6-17-10(4)12(13)8(2)15-17/h6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUOMZLYPAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2C(=C(C(=N2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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